molecular formula C17H15F3N4O2S B12429709 GluN2B receptor modulator-1

GluN2B receptor modulator-1

Cat. No.: B12429709
M. Wt: 396.4 g/mol
InChI Key: VBYDZMQKWHOANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GluN2B receptor modulator-1 is a selective negative allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the GluN2B subunit. NMDARs are ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission in the central nervous system. The GluN2B subunit is implicated in various neurological disorders, including epilepsy, ischemic brain damage, and neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and amyotrophic lateral sclerosis .

Preparation Methods

The synthesis of GluN2B receptor modulator-1 involves several steps. One method includes the use of N,N-dimethyl-2-(1H-pyrrolo[3,2-b]pyridin-1-yl)acetamides as precursors. These compounds are labeled with carbon-11 using [11C]CH3I in good radiochemical yields, high radiochemical purity, and high molar activity

Chemical Reactions Analysis

GluN2B receptor modulator-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

GluN2B receptor modulator-1 has several scientific research applications:

Mechanism of Action

GluN2B receptor modulator-1 exerts its effects by binding to the GluN2B subunit of NMDARs. This binding inhibits the receptor’s activity, reducing excitatory neurotransmission. The molecular targets include the GluN2B subunit and associated binding sites, such as polyamine and zinc ion-binding sites. The pathways involved include the modulation of calcium ion permeability and excitatory synaptic transmission .

Comparison with Similar Compounds

GluN2B receptor modulator-1 is unique in its selective targeting of the GluN2B subunit. Similar compounds include:

This compound stands out due to its high selectivity and potential for use in PET imaging, making it a valuable tool in both research and clinical settings.

Properties

Molecular Formula

C17H15F3N4O2S

Molecular Weight

396.4 g/mol

IUPAC Name

1-[2-(azetidin-1-yl)-2-oxoethyl]-3-methyl-6-[5-(trifluoromethyl)thiophen-2-yl]imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C17H15F3N4O2S/c1-22-15-11(24(16(22)26)9-14(25)23-5-2-6-23)7-10(8-21-15)12-3-4-13(27-12)17(18,19)20/h3-4,7-8H,2,5-6,9H2,1H3

InChI Key

VBYDZMQKWHOANY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)C3=CC=C(S3)C(F)(F)F)N(C1=O)CC(=O)N4CCC4

Origin of Product

United States

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